molecular formula C8H12N2 B13314419 5-Amino-2-ethyl-4-methylpyridine

5-Amino-2-ethyl-4-methylpyridine

Cat. No.: B13314419
M. Wt: 136.19 g/mol
InChI Key: DPAXIEKAGIIGAK-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features an amino group at the 5-position, an ethyl group at the 2-position, and a methyl group at the 4-position on the pyridine ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethyl-4-methylpyridine can be achieved through several methods. One common approach involves the nitration of 2-ethyl-4-methylpyridine, followed by reduction to introduce the amino group at the 5-position. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethyl-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-ethyl-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethyl-4-methylpyridine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Lacks the ethyl group at the 2-position.

    5-Amino-2-chloro-4-methylpyridine: Contains a chlorine atom instead of an ethyl group.

    5-Amino-2-ethylpyridine: Lacks the methyl group at the 4-position.

Uniqueness

5-Amino-2-ethyl-4-methylpyridine is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

6-ethyl-4-methylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-3-7-4-6(2)8(9)5-10-7/h4-5H,3,9H2,1-2H3

InChI Key

DPAXIEKAGIIGAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=C1)C)N

Origin of Product

United States

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